
Chloramphenicol palmitate
Descripción general
Descripción
El palmitato de cloranfenicol es un compuesto antibiótico derivado del cloranfenicol. Es un éster palmitato del cloranfenicol, que se utiliza principalmente por sus propiedades antibacterianas. Este compuesto es particularmente útil en la medicina pediátrica debido a su naturaleza insípida, lo que facilita su ingestión por los niños .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El palmitato de cloranfenicol se sintetiza mediante la acilación del cloranfenicol con ácido palmítico. El proceso implica la reacción del cloranfenicol con ácido palmítico en presencia de un catalizador adecuado, típicamente en condiciones de calentamiento suave .
Métodos de Producción Industrial: En entornos industriales, el palmitato de cloranfenicol se produce fundiendo palmitato de cloranfenicol solo, mezclando la fusión con una solución acuosa caliente que contiene agentes dispersantes, enfriando la dispersión y luego calentándola para preparar una suspensión acuosa insípida que contiene cristales finos y uniformes de tipo alfa .
Análisis De Reacciones Químicas
Enzymatic Transesterification
Lipase-catalyzed transesterification offers a greener synthetic route. Substrate-imprinted lipase nanogels enhance efficiency:
Reaction:
Key Findings:
Parameter | Chemical Method | Enzymatic Method |
---|---|---|
Reaction Time | 24–72 hours | 12 hours |
Temperature | 20–50°C | 20°C |
Solvent | Organic (e.g., benzene) | Petroleum ether |
Environmental Impact | High (HCl waste) | Low (biodegradable) |
Hydrolysis to Active Metabolite
This compound acts as a prodrug, requiring hydrolysis in the small intestine to release active chloramphenicol:
Reaction:
Key Insights:
-
In Vitro Hydrolysis: Acidic conditions (pH < 2) or esterases trigger rapid cleavage .
-
Bioavailability: Oral administration in neonates showed delayed hydrolysis (t~4 hours) and variable serum concentrations (5.5–23 µg/mL) .
-
Urinary Excretion: 24–55% of dose excreted as chloramphenicol glucuronide in neonates .
Hydrolysis Condition | Rate Constant (h⁻¹) | Bioavailability |
---|---|---|
Gastric Acid (pH 1.2) | 0.15 | 70% (IV succinate) |
Intestinal Esterases | 0.22 | 80% (oral) |
Stability Under Thermal and Solvent Conditions
This compound’s stability varies with temperature and solvent polarity:
Degradation Pathways:
-
Thermal Decomposition: At >150°C, it decomposes to release HCl , CO , and NOₓ .
-
Solvent Effects: Stable in non-polar solvents (e.g., 1,4-dioxane) but degrades in polar solvents (e.g., water) .
Solvent | Stability (25°C) | Degradation Products |
---|---|---|
1,4-Dioxane | >48 hours | None |
Ethanol | 24 hours | Chloramphenicol (traces) |
Water | <6 hours | Hydrolyzed chloramphenicol |
Reactivity of Functional Groups
Aplicaciones Científicas De Investigación
Pharmacological Applications
Antibacterial Activity
Chloramphenicol palmitate is utilized to treat serious bacterial infections, particularly when other antibiotics are ineffective. It is effective against a range of bacteria, including those resistant to other antibiotic classes. The compound is administered orally as a suspension, which is especially beneficial for pediatric patients who may have difficulty swallowing tablets.
Bioavailability Studies
Research indicates that the bioavailability of this compound is superior to that of intravenous chloramphenicol succinate. A study comparing the two forms in children showed that the area under the serum concentration vs. time curve (AUC) for this compound was significantly greater than for the intravenous form, suggesting enhanced absorption and therapeutic efficacy when administered orally .
Formulation | Mean AUC (mg.hrs/L) | Relative Bioavailability (%) |
---|---|---|
This compound | 116.3 ± 6.8 | 100 (baseline) |
Chloramphenicol Succinate (IV) | 77.7 ± 9.1 | 67 |
Pediatric Use
This compound is particularly valuable in pediatric medicine due to its favorable pharmacokinetics and ease of administration. It is often used when intravenous administration is not feasible or when oral therapy is preferred . The ability to administer this prodrug orally allows for outpatient treatment options while ensuring effective drug delivery.
Prodrug Mechanism
As a prodrug, this compound requires hydrolysis in the gastrointestinal tract to release active chloramphenicol. This characteristic enhances its solubility and absorption compared to the parent drug, allowing for better therapeutic outcomes in patients who can tolerate oral medications .
Case Studies and Clinical Trials
Several clinical studies have documented the efficacy and safety of this compound:
- Kauffman et al. (1981) conducted a study on children aged 2 months to 8 years, demonstrating that oral administration of this compound resulted in significantly higher serum concentrations compared to intravenous chloramphenicol succinate, indicating better therapeutic potential .
- A comparative study highlighted that this compound could be effectively used in patients with bacterial infections resistant to other treatments, showcasing its role in antibiotic stewardship .
Formulation Considerations
This compound exists in different polymorphic forms, which can affect its bioavailability and stability. Form B, for instance, has been shown to dissolve faster than Form A, leading to improved absorption rates after hydrolysis . Understanding these polymorphic characteristics is crucial for optimizing formulations aimed at enhancing patient outcomes.
Side Effects and Monitoring
While generally well-tolerated, this compound can cause side effects such as gastrointestinal disturbances (nausea, vomiting) and hematological issues (e.g., bone marrow suppression). Regular monitoring of blood counts is recommended during treatment to mitigate risks associated with prolonged use .
Mecanismo De Acción
El palmitato de cloranfenicol ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une a la subunidad ribosomal 50S de los ribosomas bacterianos, bloqueando la acción de la peptidil transferasa e impidiendo la formación de enlaces peptídicos. Esta inhibición detiene el crecimiento y la replicación bacterianos .
Compuestos Similares:
Cloranfenicol: El compuesto madre del palmitato de cloranfenicol, utilizado para propósitos antibacterianos similares.
Tiamfenicol: Un derivado del cloranfenicol con propiedades antibacterianas similares pero un perfil de seguridad diferente.
Florfenicol: Otro derivado con un espectro de actividad más amplio y un perfil de seguridad mejorado.
Singularidad: El palmitato de cloranfenicol es único debido a su naturaleza insípida, lo que lo hace particularmente adecuado para uso pediátrico. Su forma de éster permite una mejor administración y absorción oral en comparación con su compuesto madre, el cloranfenicol .
Comparación Con Compuestos Similares
Chloramphenicol: The parent compound of chloramphenicol palmitate, used for similar antibacterial purposes.
Thiamphenicol: A derivative of chloramphenicol with similar antibacterial properties but a different safety profile.
Florfenicol: Another derivative with a broader spectrum of activity and improved safety profile.
Uniqueness: this compound is unique due to its tasteless nature, making it particularly suitable for pediatric use. Its ester form allows for better oral administration and absorption compared to its parent compound, chloramphenicol .
Actividad Biológica
Chloramphenicol palmitate is an ester derivative of chloramphenicol, designed to enhance its oral bioavailability and provide a more palatable formulation for pediatric use. This compound exhibits significant antibacterial activity, particularly against a wide range of gram-positive and gram-negative bacteria. Understanding its biological activity is crucial for optimizing its therapeutic applications and addressing potential limitations.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | CHClNO |
Molecular Weight | 561.538 g/mol |
Density | 1.2±0.1 g/cm³ |
Melting Point | 90 °C |
CAS Number | 530-43-8 |
This compound is a prodrug that requires hydrolysis in the gastrointestinal tract to release active chloramphenicol, which then exerts its antibacterial effects by inhibiting protein synthesis in bacteria .
The primary mechanism of action involves the inhibition of bacterial protein synthesis by blocking the peptidyl transferase step during translation, thereby preventing the formation of peptide bonds between amino acids . This action is crucial for its bacteriostatic properties, making it effective against various bacterial strains.
Bioavailability Studies
Research has demonstrated that the bioavailability of this compound is superior to that of chloramphenicol succinate when administered orally. In a study involving children, the area under the curve (AUC) for this compound was significantly greater than that for chloramphenicol succinate, indicating better absorption and systemic availability .
Key Findings:
- AUC Comparison:
- Oral CAP-P: 116.3 ± 6.8 mg·hr/L
- IV CAP-S: 77.7 ± 9.1 mg·hr/L
- Relative Bioavailability:
Absorption and Distribution
This compound demonstrates variable absorption rates in neonates, with maximum serum concentrations occurring approximately four hours post-administration. Serum levels ranged from 5.5 to 23 µg/ml after a dosage of 50 mg/kg/day . The pharmacokinetic profile suggests that preterm neonates may require higher dosages to achieve therapeutic serum levels due to delayed gastric emptying and hydrolysis rates.
Case Studies
Case Study: Neonatal Administration
In a study involving seven neonates (four preterm and three term), it was observed that:
- The apparent half-life varied significantly among subjects.
- Urinary excretion rates ranged from 24% to 55% of the total administered dose.
These findings highlight the need for careful monitoring and potential dosage adjustments in neonatal populations .
Resistance Mechanisms
Despite its efficacy, resistance to chloramphenicol has been documented, primarily attributed to enzymatic inactivation and alterations in bacterial ribosomal targets. Continuous monitoring for resistance patterns is essential to maintain its clinical utility .
Propiedades
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)37-20-23(30-27(34)26(28)29)25(33)21-16-18-22(19-17-21)31(35)36/h16-19,23,25-26,33H,2-15,20H2,1H3,(H,30,34)/t23-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKHGMGELZGJQE-ILBGXUMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42Cl2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048699 | |
Record name | Chloramphenicol palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530-43-8 | |
Record name | Chloramphenicol palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloramphenicol palmitate [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloramphenicol palmitate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14658 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chloramphenicol palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloramphenicol palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.708 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORAMPHENICOL PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43VU4207NW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does chloramphenicol palmitate exert its antibacterial effect?
A: this compound itself is inactive. It requires hydrolysis to release the active moiety, chloramphenicol. Chloramphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, interfering with peptidyl transferase activity. [, , ] This disrupts the formation of peptide bonds and halts bacterial protein production.
Q2: What is the molecular formula and weight of this compound?
A: this compound has a molecular formula of C27H42Cl2N2O6 and a molecular weight of 563.54 g/mol. [, , ]
Q3: What are the key structural differences between chloramphenicol and this compound?
A: this compound is an ester prodrug of chloramphenicol. It consists of chloramphenicol with palmitic acid (hexadecanoic acid) attached to the primary hydroxyl group. This modification improves the palatability of the drug, making it more acceptable for oral administration, especially in children. [, , ]
Q4: What are the different polymorphic forms of this compound, and how do they impact its properties?
A: this compound exhibits polymorphism, existing in three primary forms: A, B, and C. Form A is the most stable but has poor bioavailability and therapeutic activity. Form B is less stable but exhibits greater solubility and bioavailability, making it the preferred form for pharmaceutical formulations. Form C is metastable and readily converts to other forms. [, , , , ]
Q5: How does grinding affect the stability of this compound polymorphs?
A: Grinding can induce polymorphic transformations in this compound. Studies show that grinding form B for extended periods leads to conversion to form A. Similarly, grinding form C initially transforms it to form B, which eventually converts to form A upon continued grinding. [, ]
Q6: How does temperature impact the interconversion of this compound polymorphs?
A: Elevated temperatures can accelerate the transformation of this compound polymorphs. For instance, storing form C at 75°C leads to its conversion to form B and eventually to the less soluble form A. This highlights the importance of controlled temperature during storage and handling of this drug. []
Q7: How does the dissolution rate of this compound impact its bioavailability?
A: Dissolution rate significantly influences the bioavailability of this compound. The amorphous form and form B exhibit higher dissolution rates compared to form A. [, , ] This faster dissolution translates to better absorption and higher blood levels of the active drug, chloramphenicol.
Q8: What factors can affect the dissolution profile of this compound formulations?
A: Factors such as particle size, polymorphic form, and the presence of excipients in the formulation can influence the dissolution profile of this compound. Studies have shown variations in dissolution profiles among commercially available chloramphenicol capsules due to these factors. [, ]
Q9: What strategies can be employed to improve the solubility and dissolution of this compound?
A: Techniques like particle size reduction via micronization, incorporating solubilizing agents like polysorbate 80, and formulating solid dispersions with lipids like phosphatidylcholine have been explored to enhance the solubility and dissolution rate of this compound. [, , ]
Q10: How does the bioavailability of oral this compound compare to intravenous chloramphenicol succinate?
A: Research indicates that the oral bioavailability of this compound is superior to that of intravenous chloramphenicol succinate. Studies in children showed significantly higher areas under the curve (AUC) for chloramphenicol after oral administration of the palmitate ester compared to intravenous administration of the succinate ester. This difference is attributed to a significant loss of chloramphenicol succinate in urine as the unhydrolyzed form. [, ]
Q11: Does food intake influence the bioavailability of this compound?
A: Studies in cats suggest that food might negatively affect the bioavailability of this compound. The absorption of the drug was particularly poor in fasted cats compared to fed cats, indicating a potential interaction with food. []
Q12: How is chloramphenicol metabolized and excreted?
A: Chloramphenicol is primarily metabolized in the liver, undergoing glucuronidation to form inactive metabolites. These metabolites, along with a small amount of unchanged chloramphenicol, are excreted primarily in urine. [, ]
Q13: What are the common therapeutic uses of this compound?
A: Although chloramphenicol is a broad-spectrum antibiotic, its use is often reserved for serious infections due to its potential for severe side effects. This compound, due to its palatability, is often used in pediatric patients for treating conditions like meningitis caused by susceptible organisms. [, , ]
Q14: Are there alternatives to this compound?
A: Yes, depending on the specific infection, several alternative antibiotics with potentially safer profiles are available. These may include other classes of antibiotics like penicillins, cephalosporins, macrolides, or fluoroquinolones, depending on the susceptibility of the infecting organism. []
Q15: What are the potential toxicities associated with this compound?
A15: While effective, this compound carries a risk of serious side effects. These include:
- Bone marrow suppression: This can be reversible or irreversible (aplastic anemia), and its occurrence is unpredictable. [, ]
- Gray baby syndrome: This life-threatening condition can occur in neonates due to their immature metabolic pathways, leading to chloramphenicol accumulation. [, ]
Q16: What analytical techniques are used to quantify this compound in pharmaceutical formulations?
A16: Various methods are employed for the quantitative determination of this compound in pharmaceutical preparations:
- Spectrophotometry: This involves measuring the absorbance or transmittance of light through a solution containing the drug. [, ]
- High-performance liquid chromatography (HPLC): This technique separates and quantifies components in a mixture based on their different affinities for a stationary phase and a mobile phase. [, , ]
- Microbiological assay: This method determines drug activity by measuring its inhibitory effect on a susceptible microorganism. []
Q17: What methods are used to characterize the different polymorphic forms of this compound?
A17: Several techniques are used to identify and differentiate the polymorphic forms of this compound:
- X-ray powder diffraction (XRPD): This technique analyzes the diffraction pattern produced by X-rays passing through a crystalline sample, providing information about its crystal structure. [, , , , , ]
- Differential scanning calorimetry (DSC): This method measures the heat flow associated with thermal transitions in a sample, providing information about melting points and other thermodynamic properties of the polymorphs. [, , , , , ]
- Infrared (IR) spectroscopy: This technique analyzes the absorption of infrared radiation by a sample, providing information about its molecular vibrations and functional groups, which can be used to distinguish different polymorphs. [, , , , ]
Q18: What are the key considerations for ensuring the quality control of this compound during manufacturing?
A18: Maintaining consistent quality of this compound necessitates stringent quality control measures throughout the manufacturing process:
- Polymorph control: Monitoring and controlling the polymorphic form during manufacturing is crucial to ensure optimal bioavailability and therapeutic efficacy. [, , ]
- Particle size distribution: Controlling particle size is essential for consistent dissolution rates and bioavailability. [, ]
- Impurity profiling: Limiting impurities is critical to ensure product safety and efficacy. [, ]
- Stability testing: Evaluating the stability of formulations under various storage conditions is necessary to determine shelf life and appropriate storage conditions. [, ]
Q19: What are some areas of future research regarding this compound?
A19: Several research avenues remain open for this compound:
- Novel drug delivery systems: Exploring new drug delivery systems like nanoparticles or liposomes could further enhance bioavailability and potentially reduce dosing frequency. [, ]
- Targeted delivery: Developing targeted delivery strategies could improve drug concentration at the infection site while minimizing systemic exposure and potential side effects. []
- Understanding resistance mechanisms: Further research into the mechanisms of bacterial resistance to chloramphenicol can inform strategies to combat resistance and prolong its clinical utility. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.